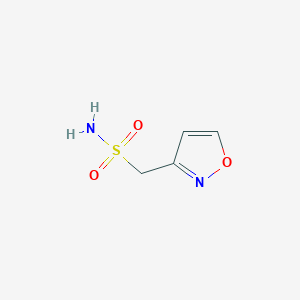
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride
Overview
Description
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride, also known as P4MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. P4MSP is a heterocyclic compound that contains a pyridine ring and a piperidine ring, which makes it a unique compound with diverse properties.
Scientific Research Applications
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride has been used in various scientific research applications, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride has also been used as a tool in biochemical research to study the function of proteins and enzymes.
Mechanism Of Action
The mechanism of action of 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride is not fully understood. However, it has been shown to bind to specific receptors in the brain and modulate their activity. 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride is its versatility. It can be used in various scientific research applications, including medicinal chemistry, biochemistry, and neuroscience. 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one of the limitations of 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are several future directions for research on 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride. One area of research is to further investigate its mechanism of action and identify its specific targets in the brain and other tissues. Another area of research is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, 2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride can be used as a tool to study the function of proteins and enzymes, which can lead to the development of new drugs and therapies.
properties
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAIIXMXVQDVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethylsulfanyl)-pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)




![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)



![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)